molecular formula C21H22ClN5OS B11378906 N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11378906
M. Wt: 428.0 g/mol
InChI Key: SAOWBFHCLXGKMQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for drug design and development.

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 5-chloro-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with phenyl isothiocyanate to form the intermediate thiourea derivative. Cyclization of this intermediate in the presence of a suitable catalyst, such as piperidine, leads to the formation of the desired triazolothiadiazine compound .

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation, pain relief, and inhibition of cancer cell growth .

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, resulting in distinct biological properties.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with unique pharmacological profiles.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H22ClN5OS

Molecular Weight

428.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5OS/c1-3-7-17-24-25-21-27(17)26-18(14-8-5-4-6-9-14)19(29-21)20(28)23-16-12-15(22)11-10-13(16)2/h4-6,8-12,18-19,26H,3,7H2,1-2H3,(H,23,28)

InChI Key

SAOWBFHCLXGKMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4

Origin of Product

United States

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